molecular formula C8H8ClF3N2 B12859209 2-Chloro-4-isopropyl-6-(trifluoromethyl)pyrimidine

2-Chloro-4-isopropyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12859209
M. Wt: 224.61 g/mol
InChI Key: VZESVWZOIPYDCB-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative with the molecular formula C8H8ClF3N2 and a molecular weight of 224.61 g/mol . This compound is characterized by the presence of a chloro group, an isopropyl group, and a trifluoromethyl group attached to a pyrimidine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents . The reaction conditions often include the use of palladium catalysts and bases such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts like palladium.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

2-Chloro-4-isopropyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-isopropyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the isopropyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and binding affinity in various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-chloro-4-propan-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C8H8ClF3N2/c1-4(2)5-3-6(8(10,11)12)14-7(9)13-5/h3-4H,1-2H3

InChI Key

VZESVWZOIPYDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)Cl)C(F)(F)F

Origin of Product

United States

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